
5-Bromo-6-hydroxypyridine-3-sulfonyl chloride
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Overview
Description
5-Bromo-6-hydroxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3BrClNO2S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-hydroxypyridine-3-sulfonyl chloride typically involves the sulfonation of 5-bromo-6-hydroxypyridine. One common method includes the reaction of 5-bromo-6-hydroxypyridine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-hydroxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
5-Bromo-6-hydroxypyridine-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-hydroxypyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyridine-3-sulfonyl chloride
- 5-Bromo-6-chloropyridine-3-sulfonyl chloride
- 5-Bromopyridine-3-carboxylic acid
Uniqueness
5-Bromo-6-hydroxypyridine-3-sulfonyl chloride is unique due to the presence of both bromine and hydroxyl groups on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis .
Biological Activity
5-Bromo-6-hydroxypyridine-3-sulfonyl chloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and related case studies.
This compound can be synthesized through various chemical pathways involving the bromination of pyridine derivatives followed by sulfonylation. The sulfonyl chloride group enhances the compound's reactivity, making it suitable for further derivatization and biological testing.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, 5-bromo derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 32 µg/mL |
5-Nitrothiophene derivative | E. coli | 16 µg/mL |
5-Oxopyrrolidine derivative | K. pneumoniae | 8 µg/mL |
The above data indicates that the sulfonamide moiety in these compounds contributes significantly to their antimicrobial activity, likely due to its ability to interact with bacterial enzymes involved in cell wall synthesis .
Anticancer Activity
In vitro studies have shown that 5-bromo derivatives possess anticancer properties, particularly against lung cancer cell lines such as A549. The mechanism appears to involve apoptosis induction through caspase activation pathways.
Case Study: A549 Cell Line Treatment
In a controlled experiment, A549 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability:
- 100 µM concentration : 66% viability
- 50 µM concentration : 45% viability
- 25 µM concentration : 25% viability
The apoptosis was confirmed via DNA fragmentation assays and caspase activity assays, indicating that the compound effectively triggers programmed cell death in cancerous cells while exhibiting lower toxicity towards non-cancerous cells .
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis via caspase-3 and caspase-8 pathways.
- DNA Damage : Causes fragmentation in cancer cells, leading to cell cycle arrest.
- Antimicrobial Action : Interferes with bacterial cell wall synthesis through sulfonamide interactions.
Properties
Molecular Formula |
C5H3BrClNO3S |
---|---|
Molecular Weight |
272.50 g/mol |
IUPAC Name |
5-bromo-6-oxo-1H-pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C5H3BrClNO3S/c6-4-1-3(12(7,10)11)2-8-5(4)9/h1-2H,(H,8,9) |
InChI Key |
RPVDMJRLZWZSNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1S(=O)(=O)Cl)Br |
Origin of Product |
United States |
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